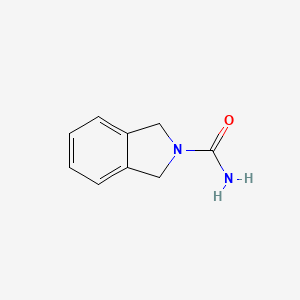

Isoindoline-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1,3-dihydroisoindole-2-carboxamide |

InChI |

InChI=1S/C9H10N2O/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,10,12) |

InChI Key |

IZFVDVUUMKZDCT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Isoindoline-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved drugs. The incorporation of a carboxamide functionality at the 2-position of the isoindoline ring system gives rise to isoindoline-2-carboxamide derivatives, a compound class with significant therapeutic potential. These derivatives have been explored for a variety of biological activities, including as enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing novel this compound derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic and signaling pathways.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves two key stages: the formation of the isoindoline core and the subsequent introduction of the carboxamide group, or a convergent approach where the carboxamide is formed concurrently with or prior to the cyclization to form the isoindoline ring.

Synthesis of the Isoindoline Core

Several methods exist for the synthesis of the foundational isoindoline ring system. A common and versatile approach starts from α,α'-dihalo-ortho-xylenes, which can be reacted with a primary amine to afford the corresponding N-substituted isoindoline.

Introduction of the Carboxamide Moiety

Once the isoindoline core is established, the 2-carboxamide functionality can be introduced through various amide coupling reactions. A common strategy involves the reaction of the secondary amine of the isoindoline with a desired isocyanate or by coupling with a carboxylic acid using standard peptide coupling reagents.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and representative this compound derivatives, drawing from established literature methodologies for analogous structures.

Protocol 1: Synthesis of a Guanidine-Substituted Isoindole Precursor (Analogous to Isoindoline-2-carboxamidine)

This protocol is adapted from the synthesis of N,N'-Di-Boc-2H-isoindole-2-carboxamidine and illustrates the formation of a functionalized isoindole, a close relative of the isoindoline core.[1]

Step 1: Synthesis of the 7-Azabenzonorbornadiene Precursor

The synthesis begins with the preparation of a suitable isoindole precursor, such as a 7-azabenzonorbornadiene derivative. This is typically achieved through a Diels-Alder reaction between an in-situ generated benzyne and a pyrrole derivative.

Step 2: Guanylation

The 7-azabenzonorbornadiene precursor is then reacted with a guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, to introduce the protected carboxamidine functionality at the nitrogen atom.[1]

Step 3: Generation of the Isoindole

The resulting functionalized precursor can then be converted to the corresponding isoindole derivative through a retro-Diels-Alder reaction, often facilitated by heat or a specific reagent like bis(2-pyridyl)-sym-1,2,4,5-tetrazine.[1]

Protocol 2: General Amide Coupling for Carboxamide Formation (Analogous to Indole-2-carboxamide Synthesis)

This protocol outlines a general method for the formation of the carboxamide bond, which can be adapted for the acylation of a pre-formed isoindoline core. This method is analogous to those used in the synthesis of bioactive indole-2-carboxamides.[2][3]

Procedure:

-

To a solution of the parent isoindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 equivalents).

-

Add a peptide coupling reagent, such as benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) (1.2 equivalents each).[4]

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data

The following tables summarize key quantitative data from the synthesis and biological evaluation of isoindoline-related carboxamide derivatives. While specific data for a broad range of novel isoindoline-2-carboxamides is limited in the public domain, the data from analogous indole-2-carboxamides and other isoindoline derivatives provide valuable insights.

Table 1: Synthesis of Indole-2-carboxamide Derivatives with Antiproliferative Activity [2]

| Compound | R1 | R2 | R3 | R4 | Yield (%) | GI50 (µM, MCF-7) | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 5d | Cl | H | H | 4-morpholin-4-yl | 85 | 0.95 | 89 ± 6 | 25 ± 2 |

| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 82 | 1.02 | 93 ± 8 | 13 ± 1 |

| 5j | Cl | H | H | 4-(dimethylamino) | 78 | 1.25 | 98 ± 8 | 28 ± 3 |

Table 2: Synthesis of N-Substituted Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [3]

| Compound | R1 | R2 | Yield (%) | GI50 (nM, A-549) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | BRAFV600E IC50 (nM) |

| Va | 5-Cl | H | 78 | 35 | 77 ± 5 | 102 ± 8 | 85 ± 6 |

| Ve | 5-Cl | 3-CH2OH | 74 | 31 | 82 ± 6 | 85 ± 6 | 91 ± 7 |

| Vg | 5-Cl | 3-CH=CHOCH3 | 72 | 26 | 79 ± 5 | 88 ± 7 | 77 ± 5 |

Visualizations

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and logical relationships in the preparation of this compound derivatives.

Caption: General synthetic workflow for isoindoline-2-carboxamides.

Caption: Standard purification workflow for organic synthesis.

Potential Signaling Pathways

Isoindoline derivatives have been shown to interact with various biological targets, including enzymes like kinases and histone deacetylases (HDACs), as well as G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical this compound derivative acting as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. This guide has provided an overview of the key synthetic strategies, detailed experimental considerations, and a framework for understanding their potential biological activities. While the direct literature on a wide array of these specific compounds is still emerging, the methodologies adapted from closely related scaffolds provide a strong foundation for further research and development in this area. The continued exploration of this chemical space is likely to yield compounds with significant and diverse pharmacological profiles.

References

- 1. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Isoindoline-2-Carboxamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the multifaceted mechanisms of action of compounds centered around the isoindoline-2-carboxamide scaffold and its close structural relatives, such as indole-2-carboxamides and isoindolinones. The specific biological activity of these compounds is highly dependent on the complete molecular structure and the therapeutic target. This document details two of the most prominent and well-characterized mechanisms: allosteric modulation of the Cannabinoid Receptor 1 (CB1) and the reactivation of the p53 tumor suppressor pathway through inhibition of the MDM2-p53 interaction.

Part 1: Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)

Certain indole-2-carboxamides, which are structurally analogous to isoindoline-2-carboxamides, function as allosteric modulators of the CB1 receptor. These compounds bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-AG bind. This allosteric binding does not directly activate or inactivate the receptor but rather modulates the binding and/or efficacy of orthosteric ligands.

A peculiar characteristic of many indole-2-carboxamide modulators, such as ORG27569, is their dual role as Positive Allosteric Modulators (PAMs) of agonist binding and Negative Allosteric Modulators (NAMs) of agonist-induced G-protein signaling.[1] They enhance the binding affinity of agonists like CP55,940 to the CB1 receptor, yet they concurrently reduce the maximal efficacy of agonist-stimulated G-protein activation.[1][2] This "PAM-antagonist" profile offers a nuanced approach to modulating the endocannabinoid system, potentially avoiding the side effects associated with direct orthosteric agonists or antagonists.[1]

Signaling Pathway

The signaling cascade for a CB1 receptor agonist in the presence of an indole-2-carboxamide allosteric modulator is a complex interplay of binding cooperativity and functional antagonism. The modulator binds to its allosteric site, inducing a conformational change in the receptor that enhances the affinity for an orthosteric agonist.[2] Despite this enhanced binding, the conformation stabilized by the modulator and the agonist is not fully conducive to efficient G-protein coupling and subsequent downstream signaling, such as the inhibition of adenylyl cyclase or the activation of ERK1/2.[3] This results in a blunted cellular response compared to the agonist acting alone.

Quantitative Data

The following table summarizes the binding and functional parameters for representative indole-2-carboxamide CB1 receptor allosteric modulators.

| Compound | Assay Type | Parameter | Value | Reference |

| ORG27569 | Radioligand Binding ([³H]CP55,940) | pKB | 6.7 ± 0.1 | [2] |

| log α | 0.81 ± 0.08 | [2] | ||

| ORG27569 | Radioligand Binding ([³H]SR141716A) | pKB | 6.8 ± 0.1 | [2] |

| log α | -0.89 ± 0.08 | [2] | ||

| 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) | Radioligand Binding | KB | 167.3 nM | [4] |

| α | 16.55 | [4] | ||

| [³⁵S]GTPγS Binding | IC₅₀ | 1.1 µM | [4] |

-

pKB: The negative logarithm of the equilibrium dissociation constant (KB) for the allosteric modulator.

-

α (Cooperativity Factor): A value > 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value < 1 indicates negative cooperativity.

-

IC₅₀: The half-maximal inhibitory concentration, here representing antagonism of agonist-induced GTPγS binding.

Experimental Protocols

This assay measures the ability of an this compound compound to allosterically modulate the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Mouse brain membranes are prepared and stored at -80°C until use. On the day of the experiment, membranes are thawed.[2][5]

-

Assay Setup: Assays are performed in a total volume of 500 µL in polypropylene tubes.[5]

-

Binding Buffer: The buffer consists of 50 mM Tris, 0.1 mM EDTA, 0.5 mM MgCl₂, and 1 mg/ml BSA, at pH 7.4.[5]

-

Reaction Mixture: To each tube, add:

-

Binding buffer.

-

A fixed concentration of radiolabeled agonist (e.g., 0.7 nM [³H]CP 55,940).[5]

-

Varying concentrations of the this compound test compound.

-

For non-specific binding, a high concentration of a non-labeled agonist (e.g., 1 µM CP 55,940) is added.

-

-

Initiation and Incubation: The binding reaction is initiated by adding 30 µg of membrane protein. The mixture is incubated for 60-90 minutes at 30°C.[5]

-

Termination and Filtration: The reaction is terminated by rapid vacuum filtration through Whatman GF/B or GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris, 1 mg/mL BSA) to remove all unbound radioactivity.

-

Quantification: The filters are collected, placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the KB and α values of the allosteric modulator.

This assay measures the functional consequence of CB1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a hallmark of GPCR activation.

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Pre-incubation: 5 µg of membrane protein is pre-incubated for 30 minutes at 30°C with adenosine deaminase (0.5 U/ml).[5]

-

Assay Buffer: The buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA.

-

Reaction Mixture: The assay is conducted in a total volume of 500 µL containing:

-

Assay buffer.

-

GDP (e.g., 30 µM) to promote nucleotide exchange.

-

[³⁵S]GTPγS (e.g., 0.1 nM).

-

A fixed concentration of an orthosteric agonist (e.g., CP55,940).

-

Varying concentrations of the this compound test compound.

-

-

Initiation and Incubation: The reaction is initiated by adding the membranes and incubated for 60 minutes at 30°C in a shaking water bath.

-

Termination and Filtration: The reaction is terminated by rapid filtration through GF/B filters.

-

Washing: Filters are washed with ice-cold wash buffer.

-

Quantification: Bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine the IC₅₀ and the extent of inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Part 2: p53 Pathway Reactivation via MDM2-p53 Interaction Inhibition

A distinct class of compounds, particularly those with an isoindolinone core, has been developed to reactivate the p53 tumor suppressor pathway. In many cancers, p53 is not mutated but is rendered inactive by its negative regulator, murine double minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[6][7]

Isoindolinone-based inhibitors are designed to mimic key p53 residues (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the surface of MDM2.[6] By competitively binding to this pocket, the isoindolinone compounds block the MDM2-p53 interaction.[7]

Signaling Pathway

The mechanism of action is a direct disruption of a protein-protein interaction. By preventing MDM2 from binding to p53, the isoindolinone inhibitor causes the stabilization and accumulation of p53 protein within the cell. The now-active p53 can translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes. A key target is CDKN1A, which encodes the protein p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[6][8] This restoration of p53 function leads to anti-proliferative effects in cancer cells with wild-type p53.

Quantitative Data

The following table presents the in vitro and cellular activities of representative isoindolinone-based MDM2-p53 inhibitors.

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

| NU8231 | ELISA (MDM2-p53 Interaction) | IC₅₀ | 5.3 ± 0.9 µM | - | [3][6] |

| Compound 74a ((+)-R-enantiomer) | MDM2-p53 Inhibition | IC₅₀ | 0.17 ± 0.02 µM | - | [7] |

| SLMP53-2 (7) | Growth Inhibition | GI₅₀ | 8.3 µM | HCT116 p53+/+ | [9] |

| Compound 13d | Growth Inhibition | GI₅₀ | 4.0 µM | HCT116 p53+/+ | [9] |

| Growth Inhibition | GI₅₀ | 7.5 µM | HCT116 p53-/- | [9] |

-

IC₅₀: The half-maximal inhibitory concentration for the disruption of the MDM2-p53 protein-protein interaction.

-

GI₅₀: The half-maximal growth inhibitory concentration, indicating the compound's anti-proliferative potency in a cell-based assay.

Experimental Protocols

This assay quantifies the ability of a test compound to inhibit the binding of p53 to MDM2 in a cell-free system.

Workflow Diagram:

Detailed Methodology:

-

Plate Coating: High-binding 96-well microplates are coated with recombinant human MDM2 protein overnight at 4°C.

-

Blocking: Wells are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.

-

Inhibitor and p53 Incubation: After washing, varying concentrations of the isoindolinone inhibitor are added to the wells, followed by a fixed concentration of a biotinylated peptide corresponding to the p53 N-terminal transactivation domain. The plate is incubated for 1-2 hours.

-

Detection: The wells are washed again. Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 1 hour. This binds to the biotinylated p53 that has been captured by the MDM2 on the plate.

-

Substrate Addition: After a final wash, an HRP substrate like TMB (3,3’,5,5’-Tetramethylbenzidine) is added. The HRP enzyme converts the substrate, leading to a color change.

-

Stopping and Reading: The reaction is stopped with an acid solution (e.g., 2N H₂SO₄), and the absorbance is read on a microplate reader at 450 nm.

-

Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curves.

This method is used to detect the cellular consequences of MDM2 inhibition, specifically the accumulation of p53 and the upregulation of its downstream target, p21.

Detailed Methodology:

-

Cell Culture and Treatment: A p53 wild-type cell line (e.g., SJSA-1, HCT116) is seeded and allowed to adhere. The cells are then treated with varying concentrations of the isoindolinone inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 6-24 hours).[6][8]

-

Cell Lysis: Cells are washed with cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, p21, and a loading control (e.g., actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is washed again and incubated with an enhanced chemiluminescence (ECL) substrate. The light emitted is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to p53 and p21 is quantified and normalized to the loading control to determine the dose-dependent increase in their expression.[8]

References

- 1. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. scispace.com [scispace.com]

- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

The Diverse Biological Landscape of Substituted Isoindoline-2-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. The strategic placement of a carboxamide moiety at the 2-position, coupled with diverse substitutions on the isoindoline ring system, has unlocked a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted isoindoline-2-carboxamides, focusing on their synthesis, quantitative biological data, and the intricate signaling pathways they modulate. We present detailed experimental protocols for key biological assays and visualize complex biological processes using Graphviz to facilitate a deeper understanding of these promising therapeutic agents.

Quantitative Biological Activity

The biological efficacy of substituted isoindoline-2-carboxamides has been quantified across various assays, revealing their potential as potent inhibitors of key cellular targets. The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for a selection of these compounds against different biological targets.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Substituted Isoindoline-2-Carboxamides

| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 1a | N-(4-chlorophenyl)-1-oxoisoindoline-2-carboxamide | MCF-7 (Breast Cancer) | 5.2 | [1] |

| 1b | N-(3,4-dichlorophenyl)-1-oxothis compound | HCT-116 (Colon Cancer) | 2.8 | [1] |

| 2a | N-hydroxy-2-phenylisoindoline-4-carboxamide | HDAC11 | 0.085 | [2] |

| 2b | N-hydroxy-2-(4-fluorophenyl)isoindoline-4-carboxamide | HDAC11 | 0.052 | [2] |

| 3a | 5-chloro-N-(4-(diethylamino)phenethyl)-1H-indole-2-carboxamide | CB1 Receptor (Allosteric Modulator) | 0.079 | [3] |

| 4a | Indole-2-carboxamide derivative | EGFR | 0.089 | [1] |

| 4b | Indole-2-carboxamide derivative | CDK2 | 0.011 | [1] |

Table 2: Anti-inflammatory and Other Biological Activities

| Compound ID | Substitution Pattern | Target | IC50 (µM) / Activity | Reference |

| 5a | Isoindoline hybrid with chalcone | COX-2 | 0.11 | [4] |

| 5b | Isoindoline hybrid with pyrazole | COX-2 | 0.18 | [4] |

| 6a | Quinoline-2-carboxamide derivative | M. tuberculosis | >12.5 | [5] |

| 7a | N-benzyl-2-naphthamide | Photosynthetic Electron Transport | 7.5 | [5] |

Key Signaling Pathways

Substituted isoindoline-2-carboxamides exert their biological effects by modulating critical cellular signaling pathways. Here, we visualize two key pathways implicated in their mechanism of action: the Cereblon-mediated ubiquitin-proteasome pathway and the intrinsic apoptosis pathway.

Many isoindoline-containing compounds, particularly those structurally related to thalidomide, function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8] By binding to CRBN, these compounds induce the recruitment of specific proteins, known as neosubstrates (e.g., Ikaros and Aiolos), leading to their ubiquitination and subsequent degradation by the proteasome.[8] This targeted protein degradation can have profound effects on downstream signaling, such as the downregulation of oncogenic transcription factors like MYC and IRF4.[8]

Certain substituted isoindoline-2-carboxamides have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][9] The intrinsic pathway of apoptosis is often initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.[10] This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated by the compounds.[1][9] The increased ratio of Bax to Bcl-2 leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[1][9] The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are methodologies for key assays cited in the literature for substituted isoindoline-2-carboxamides.

Synthesis of Substituted Isoindoline-2-Carboxamides

A general procedure for the synthesis of substituted isoindoline-2-carboxamides involves the coupling of an appropriately substituted isoindoline with a desired carboxylic acid or the reaction of an isoindoline-2-carbonyl chloride with a primary or secondary amine.

Example: Synthesis of N-[2-(4-Aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide [3]

-

Preparation of the Carboxylic Acid: The corresponding indole-2-carboxylic acid is synthesized via Fischer indole synthesis from a substituted phenylhydrazine and an appropriate keto-acid.

-

Amide Coupling:

-

To a solution of the indole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt) are added.

-

The desired amine (e.g., 2-(4-aminophenyl)ethylamine) is then added to the reaction mixture.

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of the amine and facilitate the reaction.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

-

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assays

EGFR Tyrosine Kinase Assay [1][5][13]

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the recombinant EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Luminescent-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.[13]

-

Fluorescence-based assays: Utilizes a modified substrate that fluoresces upon phosphorylation.

-

ELISA-based methods: Employs a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

CDK2 Kinase Assay [1][14][15][16][17]

The protocol for the CDK2 kinase assay is similar to the EGFR assay, with the following key differences:

-

Enzyme and Substrate: Recombinant CDK2/cyclin A or CDK2/cyclin E complex is used as the enzyme source. A specific substrate for CDK2, such as a histone H1 peptide or a synthetic peptide containing the CDK2 consensus phosphorylation site, is used.

-

Detection: Similar detection methods as for the EGFR assay can be employed to quantify the phosphorylation of the CDK2 substrate.

COX-2 Inhibition Assay

The ability of compounds to inhibit the COX-2 enzyme can be assessed using commercially available inhibitor screening kits or by established protocols.[18][19][20][21][22]

-

Enzyme and Substrate: The assay uses recombinant COX-2 enzyme and its substrate, arachidonic acid.

-

Reaction: The test compound is pre-incubated with the COX-2 enzyme. The reaction is then initiated by the addition of arachidonic acid.

-

Detection: The activity of COX-2 is determined by measuring the production of prostaglandins (e.g., PGH2 or its stable downstream products). This can be achieved through:

-

Data Analysis: The IC50 value for COX-2 inhibition is calculated from the dose-response curve. To determine selectivity, the assay is often run in parallel with the COX-1 enzyme.

Conclusion

Substituted isoindoline-2-carboxamides represent a versatile and promising class of compounds with a broad range of biological activities. Their ability to potently and often selectively modulate the function of key cellular targets, including kinases, epigenetic enzymes, and components of the ubiquitin-proteasome system, underscores their therapeutic potential in oncology, inflammation, and other disease areas. The detailed experimental protocols and visualization of signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this important chemical scaffold. Future structure-activity relationship (SAR) studies will undoubtedly lead to the discovery of even more potent and selective this compound-based drug candidates.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. promega.com.cn [promega.com.cn]

- 14. aacrjournals.org [aacrjournals.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. assaygenie.com [assaygenie.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Physicochemical Properties of Isoindoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-2-carboxamide is a heterocyclic organic compound featuring an isoindoline core functionalized with a carboxamide group at the 2-position. The isoindoline scaffold is a key structural motif in a number of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The addition of a carboxamide group can significantly influence the molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents estimated values based on the known properties of the parent isoindoline structure and the functional contributions of the carboxamide group. Furthermore, detailed, standardized experimental protocols for the determination of these key properties are provided to guide researchers in their empirical validation.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of this compound. These values are estimations derived from the analysis of its structural components and are intended to serve as a baseline for experimental investigation.

| Property | Predicted/Estimated Value | Rationale/Comments |

| Molecular Formula | C₉H₁₀N₂O | - |

| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | > 200 (decomposes) | Estimated to be significantly higher than isoindoline (17 °C) due to the presence of the polar carboxamide group, which allows for strong intermolecular hydrogen bonding, similar to other simple amides. |

| Boiling Point (°C) | > 300 | Estimated to be substantially higher than isoindoline (221 °C). Carboxamides have exceptionally high boiling points due to strong dipole-dipole interactions and hydrogen bonding.[4] |

| Aqueous Solubility | Moderately soluble | The carboxamide group can act as both a hydrogen bond donor and acceptor, which should confer some water solubility. However, the bicyclic aromatic system is hydrophobic, likely resulting in moderate overall solubility. |

| pKa (acidic) | ~17 | The N-H proton of a primary carboxamide is very weakly acidic, with a pKa typically around 17. |

| pKa (basic) | ~2-3 | The lone pair on the isoindoline nitrogen is expected to be weakly basic. The electron-withdrawing effect of the adjacent carbonyl group significantly reduces its basicity compared to a simple secondary amine. |

| LogP | 0.5 - 1.5 | The isoindoline core is relatively nonpolar, but the addition of the highly polar carboxamide group will significantly decrease the LogP value compared to the parent isoindoline. This estimated range suggests a compound with a balance of hydrophilic and lipophilic character. |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following are detailed, standard protocols for the experimental measurement of the core properties of a novel organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[5][6][7]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1 °C) is indicative of a pure compound.[5]

Boiling Point Determination (Microscale Method)

This protocol is suitable for determining the boiling point of small quantities of a liquid.[8][9][10]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[8]

-

Heating and Observation: The bath is heated slowly. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

-

Temperature Reading: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the intrinsic solubility of a compound in water.[12][13][14]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

This method measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).[15]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point(s) of the titration.

-

Alternative Method: For compounds with a strong chromophore, UV-Vis spectrophotometry can be an alternative, where changes in absorbance at different pH values are used to determine the pKa.[15]

LogP Determination (Shake-Flask Method)

This method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[16][17]

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]

-

Alternative Method: A faster, indirect method involves using reverse-phase high-performance liquid chromatography (RP-HPLC) to correlate the compound's retention time with the known LogP values of a series of standards.[18][19]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not documented, compounds containing the isoindoline or carboxamide moieties are known to possess significant pharmacological properties. For instance, various N-substituted isoindoline-1,3-diones have shown anti-inflammatory, antimicrobial, and antitumor activities.[20][21] Similarly, numerous aryl carboxamide derivatives have been investigated as potent inhibitors of critical signaling pathways in cancer.[22]

One such pathway of high relevance in oncology is the Hypoxia-Inducible Factor 1α (HIF-1α) signaling cascade. In hypoxic tumor environments, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis.[22] The inhibition of this pathway is a validated strategy for cancer therapy. Given the structural alerts from related molecules, it is plausible that this compound could be investigated as a potential inhibitor of the HIF-1α pathway.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the HIF-1α signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the likely physicochemical properties of this compound, a molecule of interest due to its privileged structural motifs. The presented data, being predictive in nature, underscores the critical need for empirical validation through the standardized experimental protocols detailed herein. A thorough characterization of these properties is the first step in unlocking the potential therapeutic applications of this and related novel chemical entities, guiding future research in medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. acdlabs.com [acdlabs.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Isoindoline-2-Carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, isoindoline-2-carboxamide analogs have garnered significant attention for their therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth exploration of the core aspects of these promising compounds, including their synthesis, biological evaluation, and mechanisms of action, presented in a format tailored for researchers and drug development professionals.

Quantitative Biological Data

The following tables summarize the reported in vitro and in vivo activities of various this compound analogs and related structures, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoindoline Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Indeno[1,2-b]quinoxalin deriv. 2 | HCT-116 (Colon) | Antiproliferative | < 92 | [1] |

| HepG-2 (Liver) | Antiproliferative | < 92 | [1] | |

| MCF-7 (Breast) | Antiproliferative | < 92 | [1] | |

| Indeno[1,2-b]quinoxalin deriv. 3 | HCT-116 (Colon) | Antiproliferative | < 92 | [1] |

| HepG-2 (Liver) | Antiproliferative | < 92 | [1] | |

| MCF-7 (Breast) | Antiproliferative | < 92 | [1] | |

| Indeno[1,2-b]quinoxalin deriv. 5 | HCT-116 (Colon) | Antiproliferative | < 92 | [1] |

| HepG-2 (Liver) | Antiproliferative | < 92 | [1] | |

| MCF-7 (Breast) | Antiproliferative | < 92 | [1] | |

| Pyrazolo[4,3-f]quinoline deriv. 1M | Various | GI50 | < 8 | [2] |

| Pyrazolo[4,3-f]quinoline deriv. 2E | Various | GI50 | < 8 | [2] |

| Pyrazolo[4,3-f]quinoline deriv. 2P | Various | GI50 | < 8 | [2] |

Table 2: Anti-inflammatory Activity of Isoindoline Analogs

| Compound ID | Target | Assay Type | IC50 (µM) | % Edema Inhibition | Reference |

| Isoindoline hybrid 10b | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |

| Isoindoline hybrid 10c | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |

| Isoindoline hybrid 11a | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |

| Isoindoline hybrid 11d | COX-2 | Enzyme Inhibition | 0.11-0.18 | 45.8-59.3 | [3] |

| Isoindoline hybrid 13 | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |

| Isoindoline hybrid 14 | COX-2 | Enzyme Inhibition | 0.11-0.18 | 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [3] |

| Aminoacetylenic isoindoline-1,3-dione ZM4 | COX-2 | Enzyme Inhibition | - | 28% (2µM), 91% (5µM), 44% (10µM) | [4] |

| 1,3-Dihydro-2H-indolin-2-one deriv. 4e | COX-2 | Enzyme Inhibition | 2.35 ± 0.04 | - | [5] |

| 1,3-Dihydro-2H-indolin-2-one deriv. 9h | COX-2 | Enzyme Inhibition | 2.422 ± 0.10 | - | [5] |

| 1,3-Dihydro-2H-indolin-2-one deriv. 9i | COX-2 | Enzyme Inhibition | 3.34 ± 0.05 | - | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound analogs.

Synthesis of this compound Analogs

A general procedure for the synthesis of the target compounds involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine.

Scheme 1: General Synthesis of Indole-2-carboxamide Derivatives

Reagents and conditions: (a) p-Toluenesulfonic acid (PTSA), Ethanol (EtOH), reflux, 20 h; (b) 5% Sodium Hydroxide (NaOH), EtOH, 40 °C, overnight; (c) (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), room temperature, overnight.[6]

Step-by-step procedure:

-

Synthesis of 3-methylindole-2-carboxylates: Phenylhydrazine hydrochloride derivatives are reacted with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid in ethanol under reflux conditions for 20 hours to yield the corresponding 3-methylindole-2-carboxylates.[6]

-

Hydrolysis to Carboxylic Acids: The synthesized esters are then hydrolyzed using 5% sodium hydroxide in ethanol at 40°C overnight to obtain the indole-2-carboxylic acids.[6]

-

Amide Coupling: The resulting carboxylic acids are coupled with the desired amines using BOP as a coupling reagent and DIPEA as a base in dichloromethane at room temperature overnight to afford the final this compound analogs.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of the compounds in rats.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Test compounds and reference drug (e.g., Diclofenac)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, reference, and test groups).

-

Administer the test compounds or the reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Topoisomerase I Inhibition Assay

This assay is used to determine the ability of the compounds to inhibit the catalytic activity of human topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compounds and positive control (e.g., Camptothecin)

-

Agarose gel electrophoresis system

-

Ethidium bromide staining solution

Procedure:

-

Prepare a reaction mixture containing the supercoiled DNA, reaction buffer, and the test compound at various concentrations.

-

Add human Topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Signaling Pathways and Mechanisms of Action

This compound analogs exert their therapeutic effects through various mechanisms, primarily by inducing apoptosis in cancer cells and inhibiting key inflammatory enzymes.

Induction of Apoptosis

Several studies have shown that isoindoline derivatives can trigger the intrinsic pathway of apoptosis. This process is characterized by the modulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.[1][7][8] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][8]

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Inhibition of Topoisomerase I

Certain isoindoline derivatives function as topoisomerase I inhibitors. They act by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death.[9] The inhibitor intercalates at the DNA cleavage site, preventing the religation of the DNA strand.

Caption: Mechanism of Topoisomerase I inhibition by isoindoline analogs.

Experimental and Drug Development Workflow

The development of novel this compound analogs as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the development of this compound analogs.

References

- 1. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoindoline-2-carboxamide Derivatives as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized as an isoindoline-2-carboxamide, this heterocyclic motif provides a versatile platform for the design of potent and selective enzyme inhibitors. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives as inhibitors of clinically relevant enzymes, including Dipeptidyl Peptidase-4 (DPP-IV), Carbonic Anhydrases (CAs), Monoamine Oxidases (MAOs), and Acetylcholinesterase (AChE).

Core Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of phthalic anhydride derivatives with an appropriate amino acid, followed by cyclization and subsequent amidation.

A representative synthetic scheme is outlined below:

Target Enzymes and Biological Significance

This compound derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various disease states.

-

Dipeptidyl Peptidase-4 (DPP-IV): A serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes.[1]

-

Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[2][3]

-

Monoamine Oxidases (MAOs): Enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4]

-

Acetylcholinesterase (AChE): An enzyme that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors increase the levels of acetylcholine in the brain and are a primary therapeutic strategy for Alzheimer's disease.[5]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the reported inhibitory activities of various derivatives against their target enzymes.

Table 1: DPP-IV Inhibition Data

| Compound ID | Substituents | IC50 (nM) | Reference |

| 4a | Unsubstituted | 15 | [1] |

| 4b | 6-fluoro | 7.8 | [1] |

| 4j | 5,6-difluoro | 25 | [1] |

| 4k | 5,6-dichloro | 33 | [1] |

Table 2: Carbonic Anhydrase Inhibition Data

| Compound ID | Substituents | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

| 2c | N/A | 16.09 ± 4.14 | 9.32 ± 2.35 | [2] |

| 2f | N/A | 11.48 ± 4.18 | 14.87 ± 3.25 | [2] |

| AAZ * | - | - | 18.16 ± 0.882 | [2] |

*Acetazolamide (standard inhibitor)

Table 3: MAO-A and MAO-B Inhibition Data

| Compound ID | Substituents | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 2d | p-F | 1.38 | >100 | [4] |

| 2i | m-Cl | 4.56 | 5.23 | [4] |

| 2j | m-F | 2.48 | >100 | [4] |

| 2p | p-OCH3 | 6.78 | 7.12 | [4] |

Table 4: Acetylcholinesterase Inhibition Data

| Compound ID | Substituents | AChE IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4e | m-Fluoro | 7.1 |[5] | | 4i | p-Methoxy | 20.3 |[5] | | Donepezil * | - | 410 |[5] |

*Donepezil (standard inhibitor)

Signaling Pathways and Experimental Workflows

The development of this compound enzyme inhibitors involves a multi-step process from initial design and synthesis to comprehensive biological evaluation. The target enzymes are often key components of critical signaling pathways.

References

- 1. Synthesis and pharmacological characterization of potent, selective, and orally bioavailable isoindoline class dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity [mdpi.com]

- 5. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Isoindolinone-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of natural products has long been a fertile ground for the discovery of novel therapeutic agents. Among these, compounds featuring the isoindolinone scaffold have emerged as a promising class, exhibiting a diverse range of biological activities. This technical guide delves into the discovery, characterization, and biological evaluation of natural products containing this privileged heterocyclic core, providing a comprehensive resource for researchers in drug discovery and development.

The Isoindolinone Core: A Structurally Significant Moiety

The isoindolinone framework, a bicyclic structure consisting of a fused benzene and γ-lactam ring, is a key pharmacophore found in a variety of natural products.[1] This structural motif is particularly prevalent in metabolites isolated from fungal and marine sources.[2][3] The inherent chemical features of the isoindolinone ring system provide a rigid scaffold that can be decorated with a variety of functional groups, leading to a wide array of structurally diverse molecules with distinct biological profiles.

Prominent Isoindolinone-Containing Natural Products

This guide focuses on a selection of well-characterized natural products that showcase the chemical diversity and therapeutic potential of the isoindolinone class.

Staplabin and its Analogs: Fibrinolytic Agents from Marine Fungi

A notable example of isoindolinone-containing natural products is the staplabin series, isolated from the marine-derived fungus Stachybotrys longispora FG216.[4] These compounds have garnered significant interest due to their potent fibrinolytic activity, suggesting their potential as leads for the development of novel thrombolytic therapies.

Table 1: Fibrinolytic Activity of Staplabin and its Derivatives [4]

| Compound | EC50 (µM) |

| Staplabin (Compound 1) | - |

| Staplabin Derivative a (methylated) | 59.7 |

| Staplabin Derivative b (para-bromobenzyl) | 42.3 |

Fungal Metabolites from Aspergillus and Penicillium

Species of the fungal genera Aspergillus and Penicillium are prolific producers of secondary metabolites, including a variety of isoindolinone-containing compounds.[5][6] These metabolites exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. The structural diversity within this group highlights the biosynthetic versatility of these fungi.

Experimental Protocols: From Discovery to Characterization

The successful isolation and characterization of novel natural products are underpinned by a series of meticulous experimental procedures. The following sections detail the key methodologies employed in the study of isoindolinone-containing natural products.

Fermentation and Extraction of Fungal Metabolites

The production of fungal secondary metabolites is highly dependent on the culture conditions. A typical workflow for the cultivation of the source organism and subsequent extraction of the target compounds is outlined below.

Detailed Protocol for Fungal Fermentation and Extraction:

-

Inoculation: A pure culture of the fungal strain is used to inoculate a suitable liquid or solid fermentation medium. The choice of medium is critical and often optimized to maximize the production of the desired metabolites.

-

Incubation: The culture is incubated under controlled conditions of temperature, agitation (for liquid cultures), and duration. These parameters are strain-specific and determined through optimization experiments.

-

Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth are separated, typically by filtration or centrifugation.

-

Extraction: The mycelia and broth are separately or jointly extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

Purification and Structure Elucidation

The isolation of individual compounds from the crude extract requires a combination of chromatographic techniques, followed by structural analysis using spectroscopic methods.

Protocol for Purification:

-

Initial Fractionation: The crude extract is subjected to an initial separation step, such as column chromatography over silica gel or other stationary phases, to yield fractions with reduced complexity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative or semi-preparative HPLC. This technique offers high resolution and is essential for obtaining pure compounds.

Protocol for Structure Elucidation:

The definitive structure of an isolated natural product is determined through a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Optical Rotation: For chiral molecules, the measurement of optical rotation helps in determining the stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: In some cases, experimental and calculated electronic circular dichroism (ECD) spectra are compared to assign the absolute configuration of stereocenters.[5]

Biological Evaluation and Mechanism of Action

Understanding the biological activity and the underlying mechanism of action of a natural product is crucial for its development as a potential therapeutic agent.

Bioassays for Fibrinolytic Activity

The fibrinolytic potential of the staplabin compounds was evaluated using in vitro assays that measure the breakdown of fibrin clots. The half-maximal effective concentration (EC50) is a key quantitative measure derived from these assays, indicating the potency of the compound.

Signaling Pathways and Molecular Targets

Research into the mechanism of action of isoindolinone natural products is an active area of investigation. For instance, some studies on staplabin suggest that its therapeutic effects in certain models, such as renal damage, may be attributed to anti-inflammatory and anti-oxidative activities.[4] The inhibition of soluble epoxide hydrolase (sEH) has been proposed as a potential mechanism, leading to an increase in the levels of epoxyeicosatrienoic acids (EETs), which in turn inhibit inflammatory pathways involving NF-κB, TNF-α, IL-6, and IL-1β.[4]

Conclusion and Future Directions

Natural products bearing the isoindolinone scaffold represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The examples highlighted in this guide underscore the importance of continued exploration of natural sources, particularly fungi and marine organisms, for the discovery of novel drug leads. Advances in analytical techniques and a deeper understanding of the biosynthetic pathways of these compounds will undoubtedly accelerate the identification and development of the next generation of isoindolinone-based therapeutics. Further research into the precise molecular targets and mechanisms of action of these natural products will be critical in translating their promise into clinical reality.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New publication: All natural products containing an isoindolinone scaffold isolated from fungi thus far. - Oncowitan [oncowitan.com]

- 3. mdpi.com [mdpi.com]

- 4. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Initial Bioactivity Screening of Isoindoline-2-carboxamide Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. From anticancer and anti-inflammatory agents to central nervous system modulators, this versatile chemical entity continues to be a focal point for the discovery of novel therapeutics. The initial screening of libraries based on this scaffold is a critical first step in identifying promising lead compounds. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation involved in the initial bioactivity screening of this compound libraries.

High-Throughput Screening (HTS) Workflow

The initial exploration of an this compound library typically begins with a high-throughput screening (HTS) campaign to rapidly assess the biological activity of thousands of compounds. A well-designed HTS workflow is essential for efficiently identifying and validating "hit" compounds that warrant further investigation.

A typical HTS workflow can be conceptualized in the following four stages:

-

Assay Development and Adaptation : The process begins with the selection or development of a robust and reproducible biological assay relevant to the desired therapeutic target. This assay is then miniaturized and adapted for use in a high-throughput format, typically in 96, 384, or 1536-well microplates. It is crucial to establish positive and negative controls to ensure the reliability of the assay.

-

Pilot Screen : A small subset of the compound library is screened to validate the assay's performance and to establish a standard operating procedure (SOP) for the full-scale screen. This stage helps in identifying potential issues with the assay or automation and allows for optimization before committing to screening the entire library.

-

Full Library Screen : The entire this compound library is screened against the validated assay. The goal is to identify compounds that exhibit a desired biological effect, such as inhibition of an enzyme or activation of a receptor. The "hit rate," the percentage of active compounds, is closely monitored.

-

Hit Confirmation and Validation : Compounds identified as "hits" in the primary screen are re-tested to confirm their activity. This is often followed by dose-response studies to determine the potency of the confirmed hits, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Below is a graphical representation of a generalized HTS workflow:

Case Study: Screening for Novel Bioactivities of Isoindoline-2-carboxamides

The versatility of the this compound scaffold has led to its exploration against a multitude of biological targets. Below are examples of screening efforts targeting different therapeutic areas, complete with representative data and experimental considerations.

Histone Deacetylase (HDAC) Inhibition for Oncology

Certain isoindoline-2-carboxamides have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. Specifically, N-hydroxy-2-arylisoindoline-4-carboxamides have shown high potency and selectivity for HDAC11.[1]

Data Presentation: Structure-Activity Relationship (SAR) of HDAC11 Inhibitors

| Compound | R Group | HDAC11 IC50 (nM) |

| 1 | H | 1500 |

| 2 | 4-F | 800 |

| 3 | 4-Cl | 450 |

| 4 | 4-CH3 | 900 |

| 5 | 3-F | 600 |

| 6 | 3-Cl | 300 |

| FT895 | 3-Cl, 5-F | 25 |

Data is representative and compiled for illustrative purposes based on published findings.[1]

Experimental Protocol: Fluorogenic HDAC11 Inhibition Assay

This assay measures the ability of a test compound to inhibit the deacetylation of a fluorogenic substrate by HDAC11.

-

Reagents and Materials :

-

Recombinant human HDAC11 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure : a. Add 2 µL of test compound in DMSO or DMSO control to the wells of a 384-well plate. b. Add 10 µL of diluted HDAC11 enzyme to each well and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate. d. Incubate the plate at 37°C for 60 minutes. e. Stop the reaction and develop the fluorescent signal by adding 10 µL of the developer solution. f. Incubate for an additional 15 minutes at room temperature. g. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm). h. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

HDAC11 Signaling Pathway

HDAC11 has been implicated in the regulation of the immune system, in part through its interaction with the type I interferon (IFN) signaling pathway. The diagram below illustrates a simplified representation of this relationship.

Modulators of the Serotonin System for Antidepressant Activity

Isoindoline derivatives have been investigated for their potential as antidepressant agents.[2] The mechanism of action is often related to the modulation of the serotonin (5-HT) system. The forced swim test (FST) is a common behavioral assay used in rodents to screen for antidepressant-like activity.

Data Presentation: Antidepressant-like Activity in the Forced Swim Test

| Compound | Dose (mg/kg) | Immobility Time (% of Control) |

| Vehicle | - | 100 |

| Fluoxetine | 20 | 45 |

| Compound 4a | 10 | 85 |

| Compound 4j | 10 | 55 |

| Compound 4p | 10 | 70 |

Data is representative and illustrates the expected outcomes from an FST screen.[2]

Experimental Protocol: Murine Forced Swim Test (FST)

-

Apparatus : A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Animals : Male mice (e.g., C57BL/6) are commonly used.

-